5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring that incorporates bromine, methyl, and trifluoromethyl substituents. This compound is notable for its diverse applications in medicinal chemistry, agrochemicals, and materials science. Its unique structure imparts specific chemical properties that are valuable in various scientific fields.
The compound can be sourced through specialized chemical suppliers and is often utilized in research laboratories for synthesis and experimentation. Its systematic identification number is 1559067-55-8, which aids in cataloging and procurement.
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole belongs to the class of triazoles, which are five-membered heterocycles containing three nitrogen atoms. This class of compounds is known for its biological activity and utility in drug design.
The synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 5-bromo-1-methyl-1H-1,2,4-triazole with trifluoromethylating agents under specific conditions.
The reaction conditions often utilize solvents such as dimethylformamide (DMF) along with catalysts like copper(I) iodide to facilitate the formation of the trifluoromethyl group. The optimization of reaction parameters such as temperature and time is crucial for maximizing yield and purity. Industrial production methods may employ continuous flow chemistry techniques to enhance efficiency and scalability while minimizing environmental impact.
The molecular structure of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole features a triazole ring with three substituents: a bromine atom at position 5, a methyl group at position 1, and a trifluoromethyl group at position 3. This specific arrangement influences its chemical behavior and reactivity.
The compound's molecular formula is C4H3BrF3N3, with a molecular weight of approximately 224.99 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability.
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole can participate in several types of chemical reactions:
These reactions typically require specific conditions including temperature control and the presence of catalysts to achieve optimal yields. The choice of solvent can also significantly affect the reaction outcome.
The mechanism of action for 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole varies based on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, improving pharmacokinetic properties.
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is typically presented as a crystalline solid. Its melting point is reported to be around 175–176 °C.
This compound exhibits notable stability due to the presence of the trifluoromethyl group. It is soluble in polar organic solvents like DMF and dimethyl sulfoxide but has limited solubility in water. Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize its structure .
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole has several significant applications:
The 1,2,4-triazole scaffold has emerged as a privileged structural motif in pharmaceutical development due to its versatile hydrogen-bonding capabilities, metabolic stability, and capacity for diverse molecular interactions. This nitrogen-rich heterocycle exists in two tautomeric forms (1H- and 4H-), with the 1H-form exhibiting superior thermodynamic stability. Historically, triazole-based therapeutics gained prominence in the 1980s with the introduction of fluconazole, which revolutionized antifungal therapy by targeting fungal cytochrome P450 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis. The clinical success of fluconazole (Pfizer, 1990) catalyzed the development of subsequent triazole antifungals, including itraconazole, voriconazole, and posaconazole, collectively establishing the triazole class as frontline agents against systemic fungal infections [1] [10].
Beyond antifungals, structural modifications of the triazole core enabled therapeutic expansion into diverse disease domains. The 1990s witnessed the introduction of triazole-containing anxiolytics (alprazolam) and antidepressants (trazodone), leveraging the scaffold's ability to engage CNS targets. Landmark approvals included the aromatase inhibitor anastrozole (1995) for hormone-responsive breast cancer and the antiretroviral ribavirin (1986) for viral infections. More recently, sitagliptin (2006) exemplified triazoles in diabetes management as a DPP-4 inhibitor. The evolutionary trajectory demonstrates how strategic functionalization transformed this simple heterocycle into a cornerstone of modern drug design [8] [10].
Table 1: Historical Development of Clinically Impactful 1,2,4-Triazole-Based Therapeutics
Compound (Approval Year) | Therapeutic Category | Primary Biological Target | Structural Innovation |
---|---|---|---|
Fluconazole (1990) | Antifungal | CYP51 (Lanosterol 14α-demethylase) | First bis-triazole antifungal with improved pharmacokinetics |
Anastrozole (1995) | Antineoplastic (Breast Cancer) | Aromatase Enzyme | Triazole-based steroidal aromatase inhibition |
Sitagliptin (2006) | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) | β-Amino-trifluoromethyltriazole core enabling target specificity |
Ribavirin (1986) | Antiviral | Inosine monophosphate dehydrogenase | Triazole carboxamide nucleoside analog |
Alprazolam (1981) | Anxiolytic | GABA-A receptor | Triazolo-benzodiazepine fusion |
Trazodone (1981) | Antidepressant | Serotonin 5-HT₂A receptor antagonist | Triazole-piperazine linkage |
Strategic decoration of the 1,2,4-triazole nucleus with halogen atoms (particularly bromine) and trifluoromethyl (-CF₃) groups profoundly enhances pharmacologically relevant properties. The trifluoromethyl group induces multiple advantageous effects:
Concurrently, bromine substitution introduces distinct advantages:
In 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 1559067-55-8), these substituents act synergistically. The -CF₃ group at C3 enhances lipid solubility and metabolic resistance, while the bromine at C5 provides a synthetic handle for derivatization and enables halogen bonding. This combination underpins the compound's utility as:
Table 2: Comparative Analysis of 5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole and Structural Analogues
Compound | log P | Molecular Weight (g/mol) | Key Bioactive Applications | Structural Advantages/Limitations |
---|---|---|---|---|
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | 1.83 | 229.99 | Antifungal lead, Anticancer hybrid precursor, Agrochemical intermediate | Optimal balance of lipophilicity (Br, CF₃) and derivatization capacity (Br) |
5-Bromo-1-methyl-1H-1,2,4-triazole | 0.65 | 162.98 | Intermediate for metal complexes | Lower lipophilicity limits membrane penetration; lacks metabolic stability enhancement |
3-Bromo-5-(trifluoromethyl)-1H-1,2,4-triazole | 1.92 | 191.97 | Enzyme inhibitor scaffold | N-H acidity may lead to undesired ionization; reduced synthetic versatility |
5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 2.15 | 228.02 | Agricultural fungicide lead | Different heterocycle electronics (reduced H-bonding capacity at N4) |
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | 1.12 | 151.09 | Pharmaceutical intermediate | Lacks halogen bonding capability and cross-coupling site |
The strategic positioning of bromine and trifluoromethyl groups creates a multifaceted pharmacophore. The methyl group at N1 prevents tautomerism, ensuring chemical predictability in biological systems. Ongoing research explores this compound's incorporation into PROTACs (Proteolysis Targeting Chimeras) and as a fluorescent probe for DNA interaction studies, capitalizing on its trifluoromethyl-enhanced spectroscopic properties [4] [9]. These applications validate the compound's significance as a versatile building block in contemporary drug discovery and agrochemical development.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7